molecular formula C14H30O2 B14203492 5-Methoxytridecan-1-OL CAS No. 919076-80-5

5-Methoxytridecan-1-OL

Cat. No.: B14203492
CAS No.: 919076-80-5
M. Wt: 230.39 g/mol
InChI Key: FOCPKGRLLCAIGP-UHFFFAOYSA-N
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Description

5-Methoxytridecan-1-OL is an organic compound with the molecular formula C14H30O2. It is a long-chain alcohol with a methoxy group attached to the fifth carbon atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxytridecan-1-OL can be achieved through several methods. One common approach involves the reaction of 1-tridecanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the acid catalyst facilitating the formation of the methoxy group on the fifth carbon atom.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced separation techniques, such as distillation and chromatography, is common to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

5-Methoxytridecan-1-OL undergoes various chemical reactions, including:

    Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like hydrochloric acid (HCl) and sodium hydroxide (NaOH) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 5-methoxytridecanal or 5-methoxytridecanoic acid.

    Reduction: Formation of 5-methoxytridecane.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methoxytridecan-1-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.

    Industry: Utilized in the formulation of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Methoxytridecan-1-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cell membranes and proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxyoctadecan-1-ol: Known for its neuroprotective effects.

    5-Methylheptadecan-7-ol: Used as a sex pheromone component in certain moth species.

Uniqueness

5-Methoxytridecan-1-OL is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methoxy group and long carbon chain contribute to its versatility in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

919076-80-5

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

5-methoxytridecan-1-ol

InChI

InChI=1S/C14H30O2/c1-3-4-5-6-7-8-11-14(16-2)12-9-10-13-15/h14-15H,3-13H2,1-2H3

InChI Key

FOCPKGRLLCAIGP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCO)OC

Origin of Product

United States

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